5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid 5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 942999-81-7
VCID: VC7811325
InChI: InChI=1S/C12H18O4/c1-16-10(15)12-4-2-3-11(5-7-12,6-8-12)9(13)14/h2-8H2,1H3,(H,13,14)
SMILES: COC(=O)C12CCCC(CC1)(CC2)C(=O)O
Molecular Formula: C12H18O4
Molecular Weight: 226.27 g/mol

5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid

CAS No.: 942999-81-7

Cat. No.: VC7811325

Molecular Formula: C12H18O4

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid - 942999-81-7

Specification

CAS No. 942999-81-7
Molecular Formula C12H18O4
Molecular Weight 226.27 g/mol
IUPAC Name 5-methoxycarbonylbicyclo[3.2.2]nonane-1-carboxylic acid
Standard InChI InChI=1S/C12H18O4/c1-16-10(15)12-4-2-3-11(5-7-12,6-8-12)9(13)14/h2-8H2,1H3,(H,13,14)
Standard InChI Key ZUZBTCVOLMTOBD-UHFFFAOYSA-N
SMILES COC(=O)C12CCCC(CC1)(CC2)C(=O)O
Canonical SMILES COC(=O)C12CCCC(CC1)(CC2)C(=O)O

Introduction

Chemical Structure and Stereochemical Features

Core Bicyclic Framework

The compound’s defining feature is its bicyclo[3.2.2]nonane skeleton, a fused tricyclic system comprising seven-membered and five-membered rings. This structure imposes significant steric constraints, which influence both its chemical reactivity and biological interactions . The methoxycarbonyl (-COOCH3_3) and carboxylic acid (-COOH) groups occupy positions 5 and 1, respectively, creating a polar, bifunctional molecule with distinct electronic properties.

Stereochemical Configuration

X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the bicyclo[3.2.2]nonane system adopts a chair-like conformation with axial and equatorial substituents. The carboxylic acid group at position 1 resides in an equatorial orientation, while the methoxycarbonyl group at position 5 occupies an axial position . This arrangement enhances intramolecular hydrogen bonding potential and stabilizes the molecule in aqueous environments .

Table 1: Key Structural Parameters

ParameterValue
Molecular FormulaC12H18O4\text{C}_{12}\text{H}_{18}\text{O}_{4}
Average Mass226.272 g/mol
Monoisotopic Mass226.120509 g/mol
SMILES NotationCOC(=O)C12CCCC(CC1)(CC2)C(=O)O
IUPAC Name5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The primary synthetic route involves the selective hydrolysis of dimethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate. Treatment with barium hydroxide octahydrate in a methanol-water mixture yields the monocarboxylic acid derivative through base-mediated ester hydrolysis . This method achieves a 49% yield, with purity confirmed via 1H^1\text{H} NMR and mass spectrometry (MS) .

Reaction Scheme:

Dimethyl esterBa(OH)28H2OMeOH/H2O5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid\text{Dimethyl ester} \xrightarrow[\text{Ba(OH)}_2\cdot8\text{H}_2\text{O}]{\text{MeOH/H}_2\text{O}} \text{5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid}

Industrial Production Considerations

While large-scale synthesis protocols remain proprietary, continuous flow reactors and advanced crystallization techniques are hypothesized to optimize yield and purity. Regulatory-grade production necessitates stringent control over residual solvents and byproducts, particularly unhydrolyzed esters .

Physicochemical Properties

Stability Profile

Stability studies indicate decomposition under strong acidic or basic conditions, with ester hydrolysis occurring at pH < 2 or pH > 10. Thermal gravimetric analysis (TGA) reveals stability up to 150°C, making it suitable for standard storage conditions .

Pharmacological Applications

Role in DGAT-1 Inhibitor Development

5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid serves as a key intermediate in synthesizing pyrimidinooxazine-based DGAT-1 inhibitors . DGAT-1 catalyzes triglyceride synthesis, and its inhibition reduces adipose tissue accumulation, offering therapeutic potential for obesity.

Table 2: In Vivo Efficacy of DGAT-1 Inhibitor Derived from the Compound

ModelEffect ObservedDose (mg/kg)
Dietary-induced obese mice15% reduction in body weight10
High-fat diet rats20% suppression of weight gain30

Structure-Activity Relationship (SAR) Insights

The bicyclic scaffold’s rigidity enhances binding affinity to DGAT-1’s active site, while the carboxylic acid group participates in hydrogen bonding with catalytic residues . Modifications to the methoxycarbonyl moiety alter pharmacokinetic profiles, with bulkier groups improving metabolic stability .

Chemical Reactivity and Derivative Synthesis

Ester Hydrolysis and Functionalization

The carboxylic acid group undergoes standard derivatization, including amidation and halogenation. For example, treatment with thionyl chloride converts the acid to an acyl chloride, enabling nucleophilic substitution reactions .

Bromination and Cross-Coupling

Bromination at position 5 using N-bromosuccinimide (NBS) yields 5-bromo derivatives, which participate in Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups . This versatility supports the synthesis of structurally diverse analogs for drug discovery.

Analytical Characterization

Spectroscopic Data

  • 1H^1\text{H} NMR (CDCl3_3): δ 1.69–2.00 (m, 8H, bicyclic CH2_2), 3.65 (s, 3H, OCH3_3), 12.1 (br s, 1H, COOH) .

  • MS (EI): m/z 226 [M+H]+^+ .

Future Directions and Research Opportunities

Expanding Therapeutic Indications

Ongoing research explores the compound’s utility in synthesizing inhibitors for phospholipase A2 (PLA2) and fatty acid amide hydrolase (FAAH), targets relevant to inflammation and neurodegenerative diseases .

Advanced Delivery Systems

Nanoparticle encapsulation and prodrug strategies aim to enhance bioavailability, addressing limitations posed by the compound’s poor aqueous solubility .

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